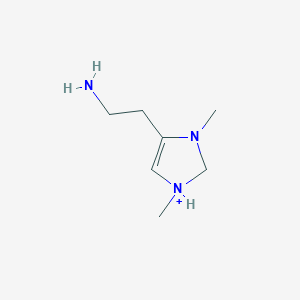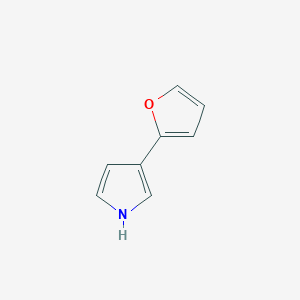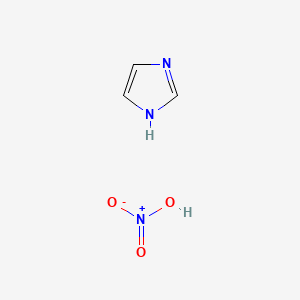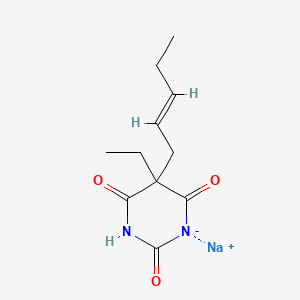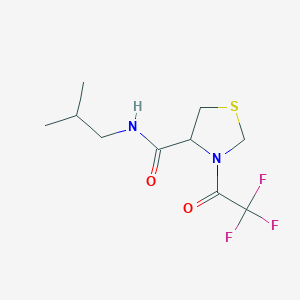
N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide is a synthetic compound with a unique structure that includes a thiazolidine ring, a trifluoroacetyl group, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of 2-methylpropylamine with trifluoroacetic anhydride to form the trifluoroacetyl derivative. This intermediate is then reacted with a thiazolidine-4-carboxylic acid derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学研究应用
N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with biological molecules, while the thiazolidine ring can interact with enzymes and proteins. These interactions can modulate the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects.
相似化合物的比较
Similar Compounds
Alanine, N-(trifluoroacetyl)-, 2-methylpropyl ester: This compound shares the trifluoroacetyl group and a similar structure but differs in the ester functionality.
N-Isobutyl (E,E)-2,4-decadienamide: Another compound with a similar N-(2-Methylpropyl) group but with different functional groups and applications.
Uniqueness
N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide is unique due to its combination of a thiazolidine ring and a trifluoroacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
65891-99-8 |
|---|---|
分子式 |
C10H15F3N2O2S |
分子量 |
284.30 g/mol |
IUPAC 名称 |
N-(2-methylpropyl)-3-(2,2,2-trifluoroacetyl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C10H15F3N2O2S/c1-6(2)3-14-8(16)7-4-18-5-15(7)9(17)10(11,12)13/h6-7H,3-5H2,1-2H3,(H,14,16) |
InChI 键 |
IILULWNXJCXUTN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(=O)C1CSCN1C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


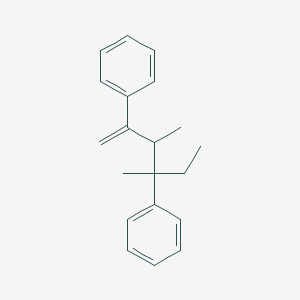
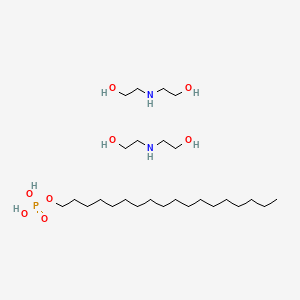
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
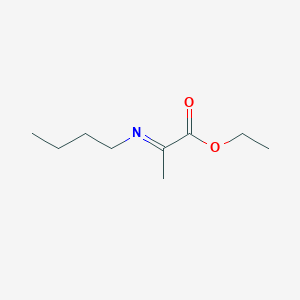
![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
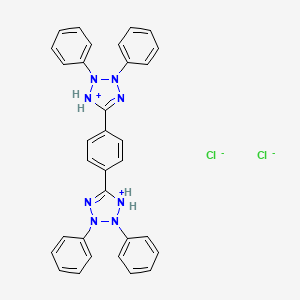
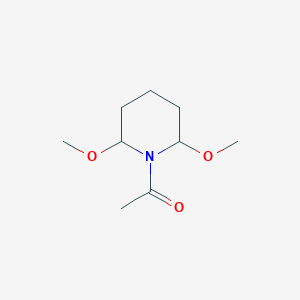
![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)

![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)
